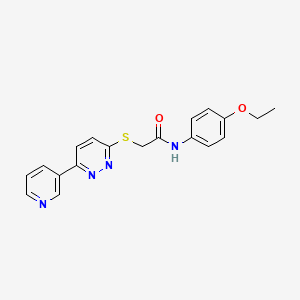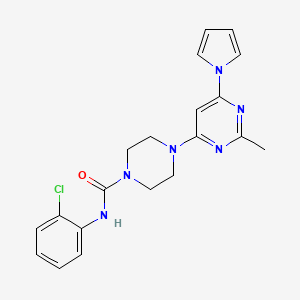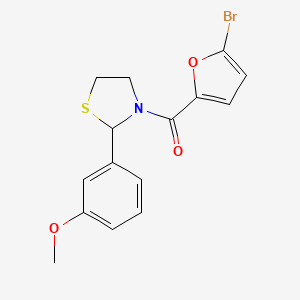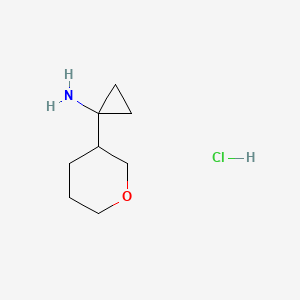![molecular formula C20H21ClN2O2S2 B2720577 N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-phenylethanesulfonamide CAS No. 946328-32-1](/img/structure/B2720577.png)
N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-phenylethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-phenylethanesulfonamide” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom . The molecule also contains chlorophenyl groups, which are aromatic rings with a chlorine atom attached .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, chlorophenyl groups, and phenylethane group would all contribute to the overall structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The thiazole ring, chlorophenyl groups, and phenylethane group could all potentially participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Wissenschaftliche Forschungsanwendungen
Anticancer and Antiviral Applications
Research has demonstrated that derivatives of sulfonamides, including thiazole and thiadiazole compounds, exhibit significant anticancer and antiviral activities. For instance, novel thiazolidin-2-ylidene benzenesulfonamides have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. These compounds showed potential therapeutic effects without causing tissue damage in liver, kidney, colon, and brain, compared to untreated controls or celecoxib, indicating their promise as anticancer agents and HCV inhibitors (Ş. Küçükgüzel et al., 2013). Similarly, thiazole derivatives incorporating pyrazole moiety have shown potent anticancer activity against breast carcinoma cell lines, revealing their potential as effective anticancer agents (Sobhi M. Gomha, T. Salah, A. Abdelhamid, 2014).
Antimicrobial and Antifungal Activities
Thiazole and thiadiazole derivatives have also been explored for their antimicrobial and antifungal activities. Compounds synthesized from 2-ethoxy carbonyl methylene thiazol-4-one have been tested in vitro for antimicrobial activity against bacterial and fungal isolates, showing significant antimicrobial properties (Wagnat W. Wardkhan et al., 2008). This suggests that related sulfonamide derivatives could be explored for similar applications, potentially contributing to the development of new antimicrobial agents.
Enzyme Inhibition and Molecular Docking Studies
Sulfonamide derivatives have been the subject of enzyme inhibition and molecular docking studies, aiming to understand their interaction with biological targets. For example, tetrazole derivatives have been studied through molecular docking to assess their potential as COX-2 inhibitors, providing insights into their orientation and interaction within the enzyme's active site (B. J. Al-Hourani et al., 2015). These studies are crucial for the rational design of new therapeutic agents targeting specific enzymes or receptors.
Photocyclization and Photochromic Properties
Additionally, compounds structurally related to N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-phenylethanesulfonamide have been explored for their unique photochemical properties. For instance, derivatives of ethenesulfonamide have been investigated for their reversible photocyclization capabilities, offering potential applications in developing photoresponsive materials (K. Uchida, Y. Nakayama, M. Irie, 1990).
Wirkmechanismus
The presence of a thiazole ring (a ring containing both sulfur and nitrogen atoms) in the structure could also confer certain biological activities. Thiazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-phenylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2S2/c1-15-19(26-20(23-15)17-7-9-18(21)10-8-17)11-13-22-27(24,25)14-12-16-5-3-2-4-6-16/h2-10,22H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMZRJTVFYBPMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNS(=O)(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2,4-dichlorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![4-(dimethylamino)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2720498.png)
![2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B2720499.png)

![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide](/img/structure/B2720507.png)

![N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2720509.png)
![5-{5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2720510.png)

![5-(Methoxycarbonyl)tricyclo[3.3.0.03,7]octane-1-carboxylic acid](/img/structure/B2720513.png)

![2-[(4-Methoxy-3-morpholin-4-ylsulfonylphenyl)methyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2720516.png)
![(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2720517.png)